![molecular formula C23H22N2O B2938835 N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide CAS No. 2097890-34-9](/img/structure/B2938835.png)

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

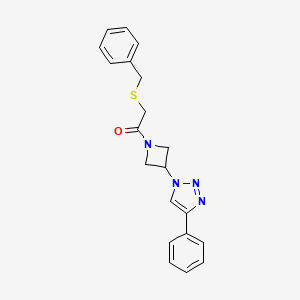

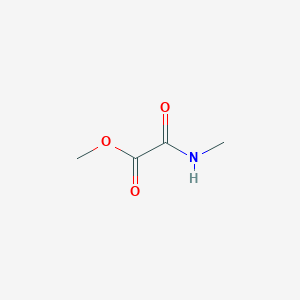

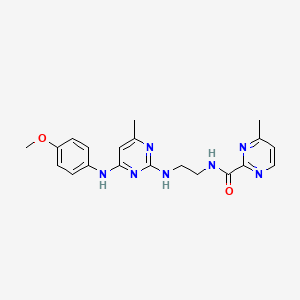

The synthesis of “N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide” and related analogs is an active area of research. The compound can be synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis

The molecular formula for “N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide” is C21H23N2OS. Its structure has been confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra .Wissenschaftliche Forschungsanwendungen

Muscarinic Receptor Antagonism

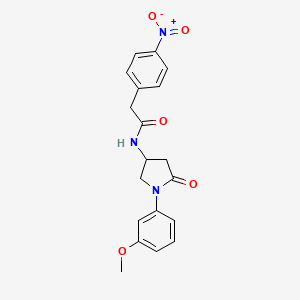

Studies on compounds like (Mitsuya et al., 2000) have focused on the development of muscarinic receptor antagonists for treating various disorders such as urinary tract disorders, irritable bowel syndrome, and respiratory disorders. The design and synthesis of these compounds are based on improving selectivity for specific muscarinic receptors (M3 over M2), which suggests a potential research application for N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide in designing novel therapeutics targeting muscarinic receptors.

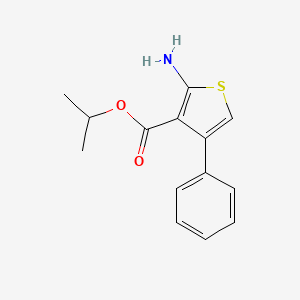

Palladium-Catalyzed Carbonylative Cyclization

Research by Hernando et al. (2016) explored the palladium-catalyzed carbonylative cyclization of amines, demonstrating a method for derivatizing amine-based moieties into γ-lactams (Hernando et al., 2016). This study highlights the versatility of palladium catalysis in organic synthesis, particularly for compounds containing pyridyl groups, suggesting that N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide could be a candidate for chemical transformations involving palladium-catalyzed reactions.

Antibacterial and Antifungal Agents

The search for new antibacterial and antifungal agents led to the synthesis and evaluation of fluoronaphthyridines, demonstrating significant in vitro and in vivo activity (Bouzard et al., 1992). Compounds with cycloalkylamino groups, similar to the cyclopropyl group in N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide, were found to enhance activity, suggesting potential research into antimicrobial properties.

Prostacyclin Receptor Agonists

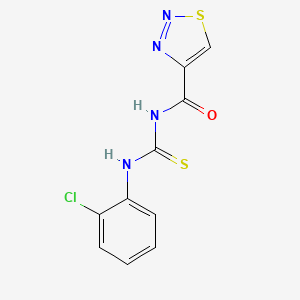

Kuwano et al. (2007) synthesized a novel diphenylpyrazine derivative, NS-304, as a long-acting prostacyclin receptor agonist prodrug, highlighting its potential for treating vascular diseases, especially pulmonary arterial hypertension (Kuwano et al., 2007). This suggests that research into N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide could explore its applications as a cardiovascular therapeutic agent, particularly if it exhibits similar receptor agonist properties.

Oxidation Reactivity

Pailloux et al. (2007) described the synthesis and chemical oxidation of compounds similar to N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide, exploring their oxidation reactivity channels (Pailloux et al., 2007). This research could provide insights into the chemical properties and reactivity of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide, potentially leading to novel synthetic pathways or derivatives with enhanced activity.

Eigenschaften

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O/c26-23(25-15-17-13-21(16-24-14-17)18-11-12-18)22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,16,18,22H,11-12,15H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMCPTZTMBMGHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-Dimethoxyphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2938756.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{methyl[4-(methylsulfanyl)phenyl]amino}acetamide](/img/structure/B2938763.png)

![3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide](/img/structure/B2938767.png)